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Introduction and Clinical Significance

Elacestrant (ORSERDU) is the first oral selective estrogen receptor degrader (SERD) approved for ER-

positive, HER2-negative, ESR1-mutated advanced or metastatic breast cancer following disease progression

on at least one line of endocrine therapy [1] [2]. As a substance primarily metabolized by the cytochrome

P450 3A4 (CYP3A4) enzyme system, elacestrant is subject to clinically significant pharmacokinetic

interactions with concomitant medications that inhibit or induce this pathway [1] [3] [4]. Understanding and

characterizing these interactions is crucial for both clinical management and drug development, as

inappropriate concomitant use can lead to either subtherapeutic drug exposure or increased toxicity risks.

Pharmacokinetic Profile and Metabolic Pathways

Elacestrant displays complex pharmacokinetics characterized by low oral bioavailability (approximately

10%-11%) and more than dose-proportional increases in exposure across the therapeutic range [1] [3] [2].

The metabolic fate of elacestrant is primarily mediated by hepatic CYP450 enzymes, with additional

contributions to its elimination profile.

Table 1: Key Pharmacokinetic Parameters of Elacestrant

Parameter Value Notes Reference

Bioavailability 10%-11% Improved with food

administration

[1] [3]
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Parameter Value Notes Reference

Primary Metabolizing
Enzymes

CYP3A4 Major pathway [1] [3] [4]

Secondary Metabolizing
Enzymes

CYP2A6, CYP2C9 Minor pathways [3] [4]

Protein Binding >99% Concentration-independent [3]

Elimination Half-Life 30-50 hours [3] [2]

Route of Elimination Feces (82%), Urine
(7.5%)

34% as unchanged drug in
feces

[3]

The following diagram illustrates the primary metabolic pathway and potential sites for drug interactions:
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Figure 1: Elacestrant Metabolic Pathway and Interaction Sites. CYP3A4 is the primary enzyme responsible

for elacestrant metabolism. Inhibitors increase elacestrant exposure, while inducers decrease it.

Quantitative Assessment of CYP3A4 Inhibition Effects
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Concomitant administration of elacestrant with CYP3A4 inhibitors significantly increases systemic

exposure, elevating the risk of adverse reactions. The magnitude of this interaction varies based on the

potency of the inhibiting agent.

Table 2: Quantitative Effects of CYP3A4 Inhibitors on Elacestrant Exposure

Inhibitor
Potency

Example
Agents

Effect on AUC
Effect on
C~max~

Clinical
Recommendation

Reference

Strong
Inhibitors

Itraconazole,

clarithromycin

5.3-fold

increase (with
172 mg dose)

Significant

increase

Avoid concomitant

use

[1] [4]

Moderate
Inhibitors

Fluconazole,
diltiazem

2.3-fold
increase (with

345 mg dose)

Significant
increase

Avoid concomitant
use

[4]

Weak
Inhibitors

Not specified Not quantified Not

quantified

Monitor for adverse

reactions

[5]

Experimental Protocols for Interaction Studies

4.1. In Vitro CYP450 Inhibition and Metabolism Assays

Objective: To identify the specific CYP450 isoforms involved in elacestrant metabolism and assess

elacestrant's potential to inhibit major CYP450 enzymes.

Materials:

Human liver microsomes (HLM) or recombinant CYP450 enzymes
NADPH-regenerating system

Elacestrant standard
Selective CYP450 probe substrates:

Phenacetin (CYP1A2)
S-warfarin (CYP2C9)

Omeprazole (CYP2C19)
Dextromethorphan (CYP2D6)
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Midazolam (CYP3A4)

LC-MS/MS system for analytical quantification

Methodology:

Metabolic Stability Assessment:

Incubate elacestrant (1-10 µM) with HLM (0.5 mg/mL) in potassium phosphate buffer (pH 7.4)

with NADPH-regenerating system
Terminate reactions at 0, 5, 15, 30, 45, and 60 minutes with ice-cold acetonitrile

Analyze parent compound disappearance by LC-MS/MS to calculate intrinsic clearance

Reaction Phenotyping:

Incubate elacestrant with individual recombinant CYP450 isoforms (CYP1A2, 2A6, 2C9, 2C19,

2D6, 3A4)
Quantify metabolite formation rates to identify primary metabolic pathways

Use chemical inhibitors (e.g., ketoconazole for CYP3A4) in HLM to confirm pathway
contributions

Enzyme Inhibition Potential:

Co-incubate elacestrant (0.1-100 µM) with CYP450 probe substrates at Km concentrations
Measure IC50 values for each CYP450 enzyme

Determine mechanism-based inhibition by pre-incubating elacestrant with NADPH before
adding probe substrate

Data Analysis:

Calculate intrinsic clearance (CL~int~) from half-life of parent depletion
Determine relative activity factor-corrected contribution of each CYP450 enzyme

Classify inhibition potency based on IC50 values (strong: <1 µM; moderate: 1-10 µM; weak: >10 µM)

4.2. Clinical Drug Interaction Study Design

Objective: To evaluate the effects of strong and moderate CYP3A4 inhibitors on elacestrant

pharmacokinetics in humans.

Study Design: Open-label, fixed-sequence, two-period study in healthy postmenopausal volunteers or

patients with breast cancer.
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Subjects: n=24-36 to provide adequate power for pharmacokinetic comparisons

Dosing Regimen:

Period 1: Single dose of elacestrant 345 mg (recommended therapeutic dose)
Washout: ≥7 days (based on elacestrant half-life of 30-50 hours)

Period 2: Strong CYP3A4 inhibitor (e.g., itraconazole 200 mg daily) or moderate inhibitor (e.g.,
fluconazole 400 mg daily) for 7 days to achieve steady-state, with single dose of elacestrant 345 mg

co-administered on Day 5

Pharmacokinetic Sampling:

Intensive sampling over 168 hours post-dose: pre-dose, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, 48, 72,

96, 120, 144, 168 hours
Analyze plasma concentrations using validated LC-MS/MS method

Safety Monitoring:

Adverse event assessment throughout study
Clinical laboratory tests (lipids, liver function) at screening and study completion

ECG monitoring for QTc assessment

Statistical Analysis:

Calculate C~max~, AUC~0-t~, AUC~0-∞~, T~max~, and t~1/2~ using non-compartmental methods
Generate geometric mean ratios (GMR) and 90% confidence intervals for elacestrant + inhibitor

versus elacestrant alone
Define clinically significant interaction as GMR >2.0 for AUC

Clinical Management and Risk Mitigation

Based on available data, concomitant use of strong or moderate CYP3A4 inhibitors with elacestrant should

be avoided due to significant increases in drug exposure that may heighten the risk of adverse reactions [1]

[5] [4]. For patients who require short-term therapy with moderate CYP3A4 inhibitors, close monitoring for

elacestrant-related adverse events is recommended, though specific dose-adjustment guidelines have not

been established.

The following workflow outlines the clinical decision pathway for managing these interactions:
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Figure 2: Clinical Management of Elacestrant-CYP3A4 Inhibitor Interactions. This decision pathway guides

healthcare providers in identifying and managing potentially significant drug interactions.

Additional Interaction Considerations

Beyond CYP3A4-mediated metabolism, elacestrant exhibits inhibitory activity against transporter proteins

including P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) [3] [4] [6]. When elacestrant is

co-administered with sensitive substrates of these transporters (e.g., digoxin for P-gp), reduced doses of the

concomitant drugs should be considered per their prescribing information, particularly when minimal

concentration changes may lead to serious adverse reactions [4] [6].
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Conclusion

Elacestrant demonstrates significant pharmacokinetic interactions with CYP3A4 inhibitors that necessitate

careful clinical management. The 5.3-fold increase in exposure with strong inhibitors and 2.3-fold increase

with moderate inhibitors warrant avoidance of these combinations when possible. For drug development

professionals, the experimental protocols outlined provide a framework for comprehensive interaction

assessment. Clinical vigilance and appropriate patient counseling on these interactions are essential for the

safe and effective use of elacestrant in the target population.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 7 / 8 Tech Support

https://www.smolecule.com/products/s007327?utm_src=pdf-body
https://www.smolecule.com/products/s007327?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10713198/
https://link.springer.com/article/10.1007/s40265-023-01861-0
https://go.drugbank.com/drugs/DB06374
https://www.hoparx.org/latest-news/pharmacists-applications-to-practice-elacestrant/
https://www.ons.org/publications-research/voice/news-views/07-2023/oncology-drug-reference-sheet-elacestrant
https://www.rxlist.com/elacestrant/generic-drug.htm
https://www.smolecule.com/products/b007327#elacestrant-drug-drug-interactions-cyp3a4-inhibitors
https://www.smolecule.com/products/b007327#elacestrant-drug-drug-interactions-cyp3a4-inhibitors
https://www.smolecule.com/products/b007327#elacestrant-drug-drug-interactions-cyp3a4-inhibitors
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s007327?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule
Your Ultimate Destination for Small-Molecule (aka.
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United

States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 8 / 8 Tech Support

https://www.smolecule.com/products/s007327?utm_src=pdf-bulk
https://www.smolecule.com/products/s007327?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

